N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenyl group: This step involves the use of phenyl-substituted reagents to introduce the phenyl group at the desired position on the oxadiazole ring.
Attachment of the 2-chlorophenylmethyl group: This can be done through nucleophilic substitution reactions using 2-chlorobenzyl chloride and appropriate nucleophiles.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the oxadiazole ring or the phenyl and chlorophenylmethyl groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain pathogens.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can be compared with other oxadiazole derivatives, such as:
N-(4-chlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-(2-bromophenyl)methyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-chlorophenyl)methyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a methyl group on the oxadiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Biological Activity
N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The oxadiazole moiety is known for its diverse biological properties, making it a valuable scaffold for drug development.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a chlorophenyl group and an oxadiazolyl moiety, which are critical for its biological activity. The presence of the acetamide group enhances its solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study evaluating various derivatives found that those with similar structures to this compound showed effective inhibition against a range of bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial activity.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound demonstrated cytotoxic effects on various cancer cell lines. For instance, studies have shown that modifications in the phenyl ring can enhance activity against cancer cells . The structure activity relationship (SAR) analysis suggests that substituents on the phenyl ring significantly influence the compound's efficacy against cancer cells .
Study 1: Antimicrobial Evaluation
In a comparative study of various oxadiazole derivatives, this compound was tested against common pathogens. Results indicated that this compound exhibited a notable zone of inhibition similar to established antibiotics .
Study 2: Cytotoxicity Assays
A cytotoxicity assessment using the MTT assay revealed that the compound effectively reduced cell viability in human cancer cell lines. The IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising lead for further development .
The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific cellular targets. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₅ClN₂O₂ |
Molecular Weight | 302.76 g/mol |
MIC (against S. aureus) | 0.22 - 0.25 µg/mL |
IC50 (cancer cells) | < Doxorubicin IC50 |
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-14-9-5-4-8-13(14)11-19-15(22)10-16-20-21-17(23-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKGOEYZBHEDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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